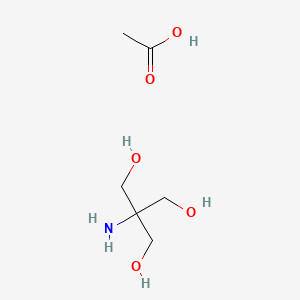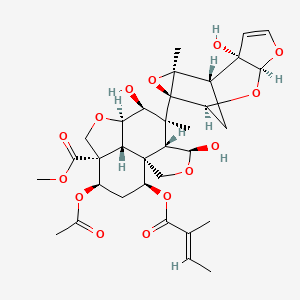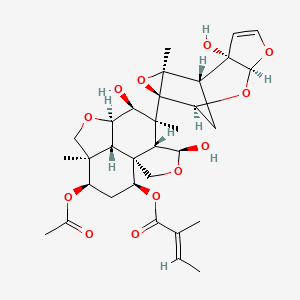
azadirachtin I
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azadirachtin I is an azadirachtin.
Scientific Research Applications
Azadirachtin Structure, Synthesis, and Biological Activities
Azadirachtin, derived from the neem tree, has been a focus of research since its isolation in 1968. It is notable for its complex molecular structure and biological properties as an insect antifeedant and growth regulator. The synthesis of azadirachtin has been challenging, requiring extensive efforts over decades (Veitch, Boyer, & Ley, 2008).
Insecticidal Effects and Mode of Action
Research has extensively documented azadirachtin's insecticidal effects, particularly its strong antifeedant, growth regulatory, and reproductive effects on insects. These effects vary across species, with notable sensitivity in Lepidoptera. The compound acts on chemoreceptors, hormone titers, and tissue, resulting in reduced insect fitness (Mordue & Blackwell, 1993).
Cellular and Molecular Effects
Azadirachtin has been shown to induce apoptosis in the midgut of insects like Spodoptera litura, affecting the digestion and absorption of nutrients and leading to growth inhibition. This process involves the activation of apoptotic signaling pathways (Shu et al., 2018).
Neurological Impact
Studies have revealed that azadirachtin can impact the central nervous system of insects, such as Drosophila melanogaster, by modulating cholinergic synaptic transmission and inhibiting calcium channels. This interference with neural activity contributes to its insecticidal action (Qiao et al., 2014).
Immunological Interactions
Azadirachtin has shown potential in modulating immune responses. It interacts with tumor necrosis factor receptors, inhibiting TNF-induced biological responses, thus suggesting a role in anti-inflammatory therapy (Thoh et al., 2009).
Azadirachtin as a Natural Pesticide
Despite its low toxicity to vertebrates and effectiveness as a pesticide, azadirachtin has not gained a prominent place in the market. Its complex synthesis and mode of action still require further research (Morgan, 2009).
Autophagy and Apoptosis Induction
Azadirachtin has been found to induce autophagy and apoptosis in insect cells, affecting cell proliferation. This effect is mediated through the disruption of signaling pathways like PI3K/AKT/TOR (Shao et al., 2016).
Reproductive and Developmental Effects
It significantly impacts mating success, gametic abnormalities, and progeny survival in insects like Drosophila melanogaster, indicating its potential to affect population dynamics of pest species (Oulhaci et al., 2018).
Apoptotic Mechanisms in Insect Cells
Further insights into the molecular mechanisms of azadirachtin-induced apoptosis in insect cells like Drosophila S2 have been gained, revealing its role in triggering intracellular calcium release and affecting genes related to apoptosis pathways (Xu et al., 2016).
Growth Inhibition and Protein Profile Changes
Proteomic studies indicate that azadirachtin affects proteins related to growth inhibition in Drosophila melanogaster larvae, providing insights into its mode of action at the molecular level (Wang et al., 2014).
Impact on Nutrient Absorption and Metabolism
Azadirachtin affects the growth and development of insects like Bactrocera dorsalis by altering midgut cell structure and inducing apoptosis. This leads to reduced nutrient absorption and metabolism in the midgut (Zhao et al., 2019).
properties
Product Name |
azadirachtin I |
|---|---|
Molecular Formula |
C32H42O12 |
Molecular Weight |
618.7 g/mol |
IUPAC Name |
[(1S,4S,5R,6S,7S,8R,11R,12R,14S,15S)-12-acetyloxy-4,7-dihydroxy-6-[(1S,2S,6S,8S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6,11-dimethyl-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecan-14-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C32H42O12/c1-7-14(2)24(35)42-18-11-17(41-15(3)33)27(4)12-39-20-21(27)30(18)13-40-25(36)22(30)28(5,23(20)34)32-19-10-16(29(32,6)44-32)31(37)8-9-38-26(31)43-19/h7-9,16-23,25-26,34,36-37H,10-13H2,1-6H3/b14-7+/t16-,17-,18+,19+,20-,21+,22+,23-,25+,26+,27-,28+,29+,30+,31+,32+/m1/s1 |
InChI Key |
DTVGLMFEPSBEIA-GSWRAVRCSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@]2(CO[C@@H]3[C@@H]2[C@]14CO[C@@H]([C@H]4[C@]([C@@H]3O)(C)[C@@]56[C@@H]7C[C@H]([C@@]5(O6)C)[C@]8(C=CO[C@H]8O7)O)O)C)OC(=O)C |
SMILES |
CC=C(C)C(=O)OC1CC(C2(COC3C2C14COC(C4C(C3O)(C)C56C7CC(C5(O6)C)C8(C=COC8O7)O)O)C)OC(=O)C |
Canonical SMILES |
CC=C(C)C(=O)OC1CC(C2(COC3C2C14COC(C4C(C3O)(C)C56C7CC(C5(O6)C)C8(C=COC8O7)O)O)C)OC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



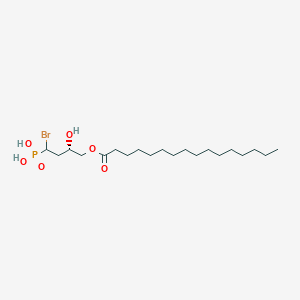
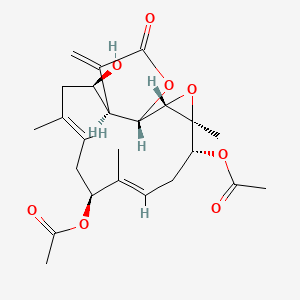

![2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B1255369.png)
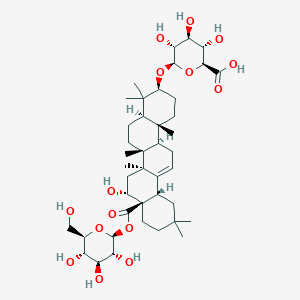

![(2R,4S)-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,6,6-trimethyl-7-oxabicyclo[2.2.1]heptan-2-ol](/img/structure/B1255372.png)


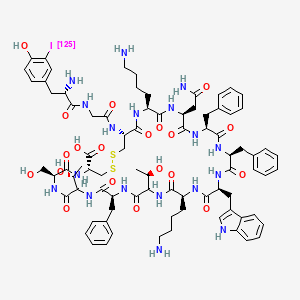
![(6E)-6-(3-ethoxy-4-hydroxybenzylidene)-2-(ethylsulfonyl)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B1255379.png)
![4-methoxy-N-[[1-[(3-methyl-2-thiophenyl)-oxomethyl]-3-piperidinyl]methyl]benzenesulfonamide](/img/structure/B1255380.png)
